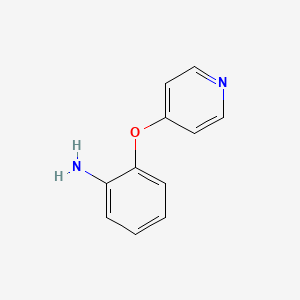

2-(Pyridin-4-yloxy)aniline

Description

Overview of Phenoxy Aniline (B41778) Derivatives in Contemporary Organic Chemistry

Phenoxy aniline derivatives represent a class of organic compounds characterized by an aniline group and a phenoxy moiety connected via an ether linkage. cymitquimica.com These structures, often referred to as aminophenyl phenyl ethers, are recognized as versatile building blocks and crucial intermediates in modern organic synthesis. researchgate.net Their utility spans the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, dyes, and polymers. cymitquimica.com

The fundamental structure consists of two aromatic rings bridged by an oxygen atom, a feature that provides a unique conformational flexibility. researchgate.netasianpubs.org For instance, the crystal structure of 4-Nitro-2-phenoxyaniline shows that the two aromatic rings are not coplanar, with a significant dihedral angle between them. researchgate.netasianpubs.org This twin aromatic ring structure is a key feature of many biologically active molecules. researchgate.net Phenoxy anilines serve as precursors for various pharmaceutical drugs; a notable example is 4-Nitro-2-phenoxyaniline, which is an intermediate in the synthesis of Nimesulide, a COX-2 selective non-steroidal anti-inflammatory drug (NSAID). researchgate.netasianpubs.org The adaptability of the phenoxy aniline scaffold allows for various chemical modifications, such as nitration, halogenation, and coupling reactions, making it a valuable platform for developing new chemical entities.

Table 1: Examples of Phenoxy Aniline Derivatives and Their Applications

| Compound Name | Key Structural Feature | Primary Application/Significance |

|---|---|---|

| 2-Phenoxyaniline | Aniline and phenoxy group at ortho position. cymitquimica.com | Intermediate for dyes, pharmaceuticals, agrochemicals. cymitquimica.com |

| 4-Phenoxyaniline | Aniline and phenoxy group at para position. | Building block for pharmaceuticals, polymers, agrochemicals. |

| 4-Nitro-2-phenoxyaniline | Nitro group on the aniline ring. researchgate.netasianpubs.org | Intermediate for the NSAID Nimesulide. researchgate.netasianpubs.org |

| Halogenated Phenoxyanilines | Halogen atoms on the aromatic rings. | Used as model ligands to study enzyme-substrate interactions (e.g., CYP2B enzymes). |

Academic and Research Significance of Pyridine-Containing O-Aryl Aniline Structures

The incorporation of a pyridine (B92270) ring into the O-Aryl Aniline scaffold introduces significant changes in the molecule's physicochemical properties, greatly enhancing its academic and research value. nih.gov Pyridine is a six-membered heteroaromatic ring, structurally related to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. wikipedia.org This nitrogen atom imparts distinct characteristics: it provides a site for basicity, allowing the molecule to form salts and engage in hydrogen bonding, which is crucial for molecular recognition in biological systems. nih.govwikipedia.org

The pyridine ring is electron-deficient, which influences the molecule's reactivity, making it more susceptible to nucleophilic substitution. nih.gov This property is leveraged in the synthesis of complex molecules and materials. In medicinal chemistry, the pyridine moiety is a common feature in a vast number of therapeutic agents due to its ability to improve water solubility and serve as a bioisostere for other functional groups. nih.gov Pyridine-containing compounds are investigated for a wide spectrum of biological activities, including as anticancer, antimalarial, and antibacterial agents. nih.govsmolecule.com For example, derivatives of 4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline have shown promising antimalarial activity. Furthermore, these structures are explored in materials science for applications in organic light-emitting diodes (OLEDs) and as ligands for creating transition-metal catalysts used in advanced organic synthesis. beilstein-journals.org

Current Research Gaps and Future Objectives for 2-(Pyridin-4-yloxy)aniline

Despite the broad interest in phenoxy anilines and their pyridine-containing analogues, a comprehensive survey of scientific literature reveals a notable scarcity of dedicated research on the specific isomer This compound . While data exists for related structures like 3-(Pyridin-4-yloxy)aniline (B1313339) and 4-(Pyridin-3-yloxy)aniline, detailed synthetic protocols, characterization data, and functional studies for the this compound isomer are not well-documented in publicly accessible research. sigmaaldrich.com

This lack of information constitutes a significant research gap. The unique ortho positioning of the ether linkage relative to the amine group in this compound could lead to distinct chemical properties, such as unique intramolecular hydrogen bonding possibilities and a different conformational profile compared to its meta and para isomers. These structural nuances could translate into novel biological activities or material properties.

Therefore, future research objectives should be centered on the following areas:

Development of Synthetic Routes: Establishing efficient and scalable synthesis methods for this compound is a primary objective. This would likely involve nucleophilic aromatic substitution reactions, potentially exploring various catalysts and reaction conditions to optimize yield and purity.

Full Physicochemical Characterization: A thorough analysis of the compound's properties, including melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry), is necessary. X-ray crystallography would provide definitive insights into its solid-state structure and conformation.

Exploration of Biological Activity: Drawing from the activities of related compounds, this compound should be screened for various biological effects. Given that similar structures are explored as kinase inhibitors, anticancer agents, and antimicrobial compounds, these are logical starting points for investigation. smolecule.com

Investigation in Materials Science: The compound's potential use as a building block for novel polymers or as a ligand in organometallic chemistry warrants investigation, given the electronic properties conferred by the pyridine and aniline moieties. smolecule.com

Filling this research gap will not only contribute a new molecule to the chemical library but also deepen the understanding of structure-activity relationships within this important class of compounds.

Table 2: Physicochemical Properties of Related Pyridine-Containing Aniline Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 3-(Pyridin-4-yloxy)aniline | 102877-77-0 | C₁₁H₁₀N₂O | 186.21 (approx.) |

| 4-(Pyridin-3-yloxy)aniline | 80650-45-9 | C₁₁H₁₀N₂O | 186.21 |

| N-methyl-4-(pyridin-2-yloxy)aniline | 1184735-72-5 | C₁₂H₁₂N₂O | 200.24 |

| 3-(Pyridin-2-yloxy)aniline | 86556-09-4 | C₁₁H₁₀N₂O | 186.21 |

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-4-yloxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-8H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRPDVZBDYXCSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4870-01-3 | |

| Record name | 2-(pyridin-4-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Pyridin 4 Yloxy Aniline and Analogous Compounds

Established Synthetic Routes for O-Arylation of Aniline (B41778) Systems

The O-arylation of aniline systems, particularly to form pyridinyl aryl ethers, relies on the creation of a carbon-oxygen bond between an aromatic ring and a hydroxyl group. The primary approaches to achieve this are nucleophilic aromatic substitution and transition metal-catalyzed reactions.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution is a classical and often utilized method for the synthesis of diaryl ethers. researchgate.net This approach involves the reaction of an aryl halide, activated by electron-withdrawing groups, with a nucleophile, such as a phenoxide. researchgate.net

A common and direct method for synthesizing compounds like 2-(pyridin-4-yloxy)aniline involves the reaction of a halogenated pyridine (B92270), such as 4-chloropyridine (B1293800), with an aminophenol. For instance, the synthesis of 4-(5-trifluoromethylpyridin-2-yl-oxy)aniline is achieved by reacting 4-aminophenol (B1666318) with 2-chloro-5-(trifluoromethyl)pyridine. prepchem.com In this reaction, the aminophenol is first treated with a base to form the more nucleophilic phenoxide ion, which then displaces the chloride on the pyridine ring.

Similarly, 3-(pyridin-4-yloxy)aniline (B1313339) can be synthesized by reacting 4-chloropyridine with aniline in the presence of a base like potassium carbonate. The reaction is typically conducted in a polar aprotic solvent.

Nucleophilic aromatic substitutions are frequently performed on pyridine and related heterocyclic systems, highlighting their importance in medicinal and agrochemical chemistry. nih.gov The presence of the nitrogen atom in the pyridine ring activates it towards nucleophilic attack, facilitating the substitution reaction. While the classical SNAr mechanism proceeds through a two-step addition-elimination process involving a Meisenheimer intermediate, some reactions may proceed through a concerted mechanism. nih.gov

Table 1: Examples of SNAr Reactions for Pyridinyl Aryl Ether Synthesis

| Pyridine Precursor | Aniline/Phenol (B47542) Reactant | Product | Reference |

| 4-Chloropyridine | Aniline | 3-(Pyridin-4-yloxy)aniline | |

| 2-Chloro-5-(trifluoromethyl)pyridine | 4-Aminophenol | 4-(5-Trifluoromethylpyridin-2-yl-oxy)aniline | prepchem.com |

The choice of base and solvent plays a critical role in the success of O-arylation reactions via SNAr. Strong bases are typically required to deprotonate the phenol, generating the phenoxide nucleophile. Common bases include potassium hydroxide (B78521) and potassium carbonate.

Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often employed. prepchem.com These solvents are effective at solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide. The reaction temperature is also a key parameter, with elevated temperatures often required to drive the reaction to completion.

Reaction of Halogenated Pyridine Precursors with Aminophenols

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of C-O bonds in diaryl ether synthesis, often providing milder reaction conditions and broader substrate scope compared to traditional SNAr methods.

Palladium-catalyzed reactions, particularly the Buchwald-Hartwig amination and its C-O coupling variant, are widely used for the synthesis of aryl ethers. wikipedia.orgorganic-chemistry.org These reactions involve the coupling of an aryl halide or triflate with an alcohol or phenol in the presence of a palladium catalyst and a suitable ligand.

The development of various generations of catalyst systems, including those with sterically hindered phosphine (B1218219) ligands, has significantly expanded the scope of these reactions. wikipedia.orgsigmaaldrich.com These catalysts are often air- and moisture-stable, making them convenient to handle. sigmaaldrich.com The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by reaction with the alcohol/phenol and subsequent reductive elimination to yield the diaryl ether and regenerate the catalyst. wikipedia.org

Table 2: Palladium-Catalyzed C-O Coupling Reactions

| Aryl Halide/Triflate | Alcohol/Phenol | Catalyst System (Catalyst/Ligand) | Product Type | Reference |

| Aryl Bromide | Pyridylmethyl silyl (B83357) ether | Pd(OAc)₂/NIXANTPHOS | Aryl(pyridyl)methyl silyl ether | nih.govacs.org |

| 4-Pyridylmethyl 2-aryl ether | Aryl Bromide | Pd(NIXANTPHOS)-based catalyst | Diarylated 4-pyridyl methyl ether | nih.gov |

| Aryl Triflates | Anilines | Pd(OAc)₂/Xphos | 4-Arylamino-pyridopyrimidinones | nih.gov |

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann condensations or Ullmann-type reactions, represent a classical and still relevant method for diaryl ether synthesis. wikipedia.orgorganic-chemistry.org The traditional Ullmann reaction involves the coupling of an aryl halide with a phenol in the presence of stoichiometric amounts of copper at high temperatures. wikipedia.org

Modern advancements have led to the development of catalytic systems that utilize soluble copper salts and various ligands, allowing for milder reaction conditions. wikipedia.org The mechanism is believed to involve the formation of a copper(I) phenoxide, which then reacts with the aryl halide. numberanalytics.com Copper-catalyzed methods are particularly useful for the synthesis of diaryl ethers and can be an alternative to palladium-catalyzed processes. nih.govwikipedia.org For example, the O-arylation of phenols with aryl iodides or bromides can be achieved under mild conditions using CuI with picolinic acid as a ligand. nih.gov

Copper-catalyzed C-N coupling reactions are also well-established, providing a route to N-aryl anilines and related compounds. researchgate.netrsc.orgresearchgate.net These methods often employ copper(I) catalysts and can be performed with a variety of nitrogen-containing nucleophiles. mdpi.comresearchgate.net

Palladium-Catalyzed C-O Bond Formation Methodologies

Alternative Synthetic Pathways for Related Heterocyclic Analogues

While direct coupling methods are common, alternative pathways are often employed for the synthesis of structurally related heterocyclic analogues. These can involve multi-step sequences that build the heterocyclic systems from acyclic precursors or utilize rearrangement reactions.

One notable approach involves the synthesis of thieno[3,2-d]pyrimidine (B1254671) analogues. For instance, 4-(thieno[3,2-d]pyrimidin-4-yloxy)aniline can be prepared by heating 4-chlorothieno[3,2-d]pyrimidine (B95853) with 4-aminophenol in the presence of potassium carbonate in dimethylformamide (DMF). nih.gov This method demonstrates the adaptability of nucleophilic aromatic substitution to different heterocyclic systems.

Another strategy involves the construction of fused heterocyclic systems. For example, pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones can be synthesized in a one-pot tandem reaction from anilines and barbituric acids, where dimethyl sulfoxide (DMSO) serves as both a solvent and a methine source. nih.gov This autocatalytic and additive-free approach offers an environmentally benign route to complex heterocyclic structures.

Furthermore, the synthesis of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives can be achieved through a condensation reaction between 2-(1H-pyrrol-1-yl)aniline and various substituted aldehydes, showcasing a build-up strategy for complex heterocyclic frameworks. nih.gov These alternative pathways provide access to a diverse range of diaryl ether and related heterocyclic compounds, often with the flexibility to introduce various substituents.

Advanced Synthetic Techniques and Optimization Protocols

The efficient synthesis of this compound and its derivatives often necessitates the use of advanced techniques to control selectivity, improve scalability, and introduce isotopic labels for mechanistic studies.

Regioselective Synthesis Strategies for Isomeric Control

Achieving regioselectivity is a critical challenge in the synthesis of substituted pyridines and anilines. The direct C-4 functionalization of pyridines, for example, has historically been difficult to control, often leading to mixtures of isomers. researchgate.net

One advanced strategy to control regioselectivity in pyridine alkylation is the use of a removable blocking group. A maleate-derived blocking group can be employed to direct Minisci-type decarboxylative alkylation specifically to the C-4 position of the pyridine ring. researchgate.net This method is operationally simple and allows for the synthesis of C-4 alkylated pyridines with high control. researchgate.net

For the aniline component, regioselective deuteration can be achieved under mild conditions. For example, using a catalytic amount of concentrated HCl in D₂O allows for the efficient deuteration of anilines at the ortho and/or para positions. acs.orgnih.gov This method's chemo- and regioselectivity is demonstrated by the successful deuteration of p-anisidine (B42471) without affecting the methoxy (B1213986) group. acs.org Molybdenum-mediated reductive deuteration of nitroarenes using D₂O also provides a practical route to ortho- and para-deuterated anilines with high yields and deuteration levels. rsc.org

In the context of forming the diaryl ether linkage, modifying reaction conditions can alter the regioselectivity. For instance, in the reaction of benzynes with pyridine N-oxides, the presence of ethyl propiolate can switch the regioselectivity from the formation of 2-substituted pyridines to 3-substituted pyridines. biomedres.us These strategies for isomeric control are vital for the specific synthesis of this compound and its isomers.

Considerations for Process Development and Industrial Scale-Up

Scaling up the synthesis of heterocyclic compounds like this compound from the laboratory to an industrial scale presents several challenges that require careful optimization of the process.

Thermal safety is another paramount consideration, especially for exothermic reactions like nucleophilic aromatic substitutions. rsc.org Reaction calorimetry is often employed to monitor the heat flow of the reaction to prevent thermal runaway on a large scale. rsc.org Furthermore, the choice of reagents and catalysts for industrial production often favors those that are less expensive, less toxic, and more robust. For example, while palladium catalysts are highly efficient for Buchwald-Hartwig aminations, copper-based catalysts for Ullmann condensations can be a more economical alternative, despite often requiring higher reaction temperatures. acs.orgrroij.com

The development of a commercial synthesis often involves moving from multi-step literature routes to more streamlined processes. This can include developing novel, milder reaction conditions for key steps, such as amidine formation or nitro group reductions, to ensure high purity and minimize the formation of mutagenic impurities. chromatographyonline.com Efficient methods for the final purification and isolation of the product, such as crystallization, are also critical for achieving the required quality standards for industrial applications. nih.gov

Synthesis of Isotopically Labeled this compound Derivatives

Isotopically labeled compounds are invaluable tools for mechanistic studies, metabolic profiling, and as internal standards in quantitative analysis. The synthesis of isotopically labeled this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C) into either the aniline or pyridine starting materials prior to the coupling reaction.

Deuterium Labeling:

Deuterated this compound can be synthesized using deuterated aniline as a starting material. Aniline-d₅, where the five hydrogens on the aromatic ring are replaced by deuterium, is commercially available and can be used in standard coupling reactions. nih.gov Alternatively, regioselective deuteration of aniline at the ortho and para positions can be achieved using D₂O with a catalytic amount of acid, providing a cost-effective method for introducing deuterium at specific sites. acs.orgnih.gov These deuterated anilines can then be coupled with a suitable pyridine derivative, such as 4-chloropyridine, via an Ullmann or Buchwald-Hartwig reaction to yield the desired deuterated product.

Carbon-13 Labeling:

For ¹³C-labeling, a ¹³C-labeled precursor for either the aniline or pyridine ring is required. For instance, the synthesis of ¹³C-labeled pyridines can be accomplished through various multi-step sequences, often starting from smaller, commercially available ¹³C-labeled building blocks. dss.go.thnih.gov Once the ¹³C-labeled pyridine precursor, such as ¹³C-4-chloropyridine, is synthesized, it can be reacted with 2-aminophenol (B121084) under standard ether formation conditions.

Similarly, the aniline ring can be labeled. The synthesis of ¹³C-labeled anilines can be achieved through routes such as the Nenitzescu indole (B1671886) synthesis followed by appropriate functional group manipulations, starting from ¹³C-labeled precursors. acs.org The resulting labeled 2-aminophenol can then be coupled with a pyridine derivative.

The general strategy involves preparing the isotopically labeled starting material and then carrying out the cross-coupling reaction. The choice of which ring to label and the specific isotopic position depends on the intended application of the labeled compound.

| Isotope | Labeling Strategy | Starting Material Example | Reaction |

| Deuterium (D) | Use of deuterated aniline | Aniline-d₅ | Ullmann or Buchwald-Hartwig coupling with 4-halopyridine |

| Regioselective deuteration of aniline | Aniline, D₂O, HCl (cat.) | Coupling with 4-halopyridine | |

| Carbon-13 (¹³C) | Synthesis from ¹³C-labeled precursors | ¹³C-labeled pyridine precursor | Coupling with 2-aminophenol |

| Synthesis from ¹³C-labeled precursors | ¹³C-labeled aniline precursor | Coupling with 4-halopyridine |

Chemical Reactivity and Derivatization Studies of 2 Pyridin 4 Yloxy Aniline

Reactivity Profiles of the Aniline (B41778) Moiety

The aniline portion of the molecule, consisting of a primary amine and an ether-linked phenyl ring, is generally activated towards electrophilic attack and undergoes typical amine functionalization reactions.

Electrophilic Aromatic Substitution on the Aniline Ring System

The aniline ring in 2-(Pyridin-4-yloxy)aniline is rendered electron-rich by the strong electron-donating effects of the amino group (-NH2) and the ether oxygen (-O-). These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. The amino group is the stronger activating group, making the positions ortho and para to it the most nucleophilic. However, the position para to the amine is already substituted by the pyridyloxy group. Therefore, electrophilic attack is most likely to occur at the positions ortho to the amino group (positions 3 and 5).

While specific electrophilic substitution studies on this compound are not extensively documented, the reactivity of analogous aryloxy-pyridine structures provides a strong precedent. For instance, platinum-catalyzed direct C-H acylation has been successfully performed on 2-(aryloxy)pyridines, yielding diacylated products. acs.org This type of reaction proceeds via an electrophilic substitution mechanism. acs.org For related aniline derivatives, electrophilic substitution reactions such as halogenation and nitration are common. The regioselectivity in such reactions is typically controlled by the most activating and least sterically hindered group. rsc.org

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent Example | Predicted Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-(Pyridin-4-yloxy)-3-nitroaniline and/or 2-(Pyridin-4-yloxy)-5-nitroaniline | |

| Bromination | Br₂/FeBr₃ | 2-(Pyridin-4-yloxy)-3-bromoaniline and/or 2-(Pyridin-4-yloxy)-5-bromoaniline | |

| Acylation | Acyl Chloride/Pt catalyst | Diacylated this compound derivative | acs.org |

Oxidation Reactions of the Primary Amine Functionality

The primary amine of the aniline moiety is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be converted to various oxidation states, such as nitroso or nitro derivatives. Common reagents employed for the oxidation of anilines include potassium permanganate (B83412) (KMnO₄), hydrogen peroxide (H₂O₂), and chromium trioxide (CrO₃). This transformation is a standard reaction for aromatic amines and is expected for this compound. For example, similar aniline derivatives are known to be oxidized to their corresponding nitro compounds.

Table 2: Representative Oxidation Reactions of the Aniline Moiety

| Oxidizing Agent | Typical Product | Reference |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Nitro derivative | |

| Hydrogen Peroxide (H₂O₂) | Nitroso or Nitro derivative | |

| Chromium Trioxide (CrO₃) | Nitro or Nitroso derivative |

N-Alkylation and N-Acylation Reactions for Amine Functionalization

The nucleophilic primary amine of this compound readily participates in N-alkylation and N-acylation reactions, which are fundamental methods for creating more complex derivatives. vulcanchem.com

N-Alkylation: This reaction involves the substitution of one or both hydrogen atoms of the amino group with alkyl groups. It can be achieved using various alkylating agents, such as alkyl halides or alcohols, often under basic or catalytic conditions. smolecule.comorganic-chemistry.org Palladium-catalyzed N-alkylation is a modern, efficient method for this transformation. rsc.org The use of alcohols as alkylating agents represents a green chemistry approach. researchgate.net

N-Acylation: This involves the reaction of the amine with an acylating agent like an acyl chloride or anhydride (B1165640) to form an amide. orientjchem.org This reaction is often performed under catalyst-free conditions or with the aid of basic catalysts like pyridine (B92270). orientjchem.orgmdpi.com A notable example in a related system is the reaction of 4-(thieno[3,2-d]pyrimidin-4-yloxy)aniline with various arylisocyanates to produce urea (B33335) derivatives, which are analogs of amides. nih.gov Such reactions are crucial in medicinal chemistry for synthesizing compound libraries. sci-hub.se

Table 3: Examples of N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| N-Alkylation | Methyl Iodide, Base | N-Methylated aniline | smolecule.com |

| N-Alkylation | Alcohols, Catalyst | N-Alkylated aniline | organic-chemistry.org |

| N-Acylation | Acetic Anhydride | N-Acetylated aniline (acetanilide) | orientjchem.org |

| N-Acylation | Phenylisocyanate | N,N'-Disubstituted urea | nih.gov |

Reactivity Profiles of the Pyridine Moiety

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This makes it less reactive towards electrophiles but more susceptible to nucleophilic attack and reactions at the nitrogen atom itself. uoanbar.edu.iq

Nucleophilic Substitution Reactions on the Pyridine Ring

Unlike the electron-rich aniline ring, the pyridine ring is generally resistant to nucleophilic attack unless it is activated by strong electron-withdrawing groups or contains a good leaving group. uoanbar.edu.iq In the case of this compound, the unsubstituted pyridine ring is not highly activated. However, nucleophilic substitution can be facilitated by first converting the pyridine to a pyridinium (B92312) salt, which greatly enhances the ring's electrophilicity.

In related systems, such as 4-(2-Chloro-pyridin-4-yloxy)-phenylamine, the chlorine atom acts as a leaving group and can be readily displaced by nucleophiles. Another strategy involves the activation of the pyridine ring via N-oxidation; the resulting pyridine N-oxide can then undergo nucleophilic substitution. For instance, a pyridine N-oxide derivative can be reacted with trimethylsilyl (B98337) cyanide (TMSCN) to introduce a cyano group at the ortho-position. mdpi.com

Table 4: Representative Nucleophilic Substitution Reactions on Activated Pyridine Rings

| Substrate | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 4-(2-Chloro-pyridin-4-yloxy)-phenylamine | Nucleophile (e.g., Amine, Thiol) | Substituted pyridine derivative | |

| 3-(Ethoxycarbonyl)pyridine 1-oxide | Trimethylsilyl cyanide (TMSCN), TEA | 2-Cyano-pyridine derivative | mdpi.com |

| 2-Chloronicotinic acid | Aromatic amine, p-TsOH | 2-(Arylamino)nicotinic acid derivative | researchgate.net |

Oxidation Pathways to Pyridine N-Oxides

The lone pair of electrons on the pyridine nitrogen atom is available for reaction with oxidizing agents, leading to the formation of pyridine N-oxides. uoanbar.edu.iq This is a common and important reaction for pyridine derivatives, as the resulting N-oxide exhibits altered reactivity. For example, N-oxidation can facilitate both electrophilic and nucleophilic substitution on the pyridine ring.

Common reagents for this transformation include peroxy acids, such as 3-chloroperoxybenzoic acid (m-CPBA). mdpi.com In a relevant example, ethyl nicotinate (B505614) was successfully oxidized to 3-(ethoxycarbonyl)pyridine 1-oxide using m-CPBA. mdpi.com Stronger oxidizing agents like potassium permanganate have also been noted to potentially cause N-oxide formation in related structures under forceful conditions.

Table 5: Reagents for the Synthesis of Pyridine N-Oxides

| Reagent | Substrate Example | Product | Reference |

|---|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Ethyl nicotinate | 3-(Ethoxycarbonyl)pyridine 1-oxide | mdpi.com |

| Potassium Permanganate (KMnO₄) | 4-Nitro-2-(pyridin-4-yloxy)pyridine | Pyridine N-oxide derivative |

Reactions Involving the Pyridine Nitrogen Lone Pair

The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound makes it a target for electrophilic attack. This reactivity is fundamental to a variety of chemical transformations, including alkylation and the formation of metal complexes.

One of the primary reactions involving the pyridine nitrogen is quaternization . This occurs when the nitrogen atom is alkylated, for instance, with alkyl halides like methyl iodide, to form pyridinium salts. This transformation alters the electronic properties of the molecule, converting the neutral pyridine ring into a positively charged pyridinium ring. The formation of such quaternary ammonium (B1175870) salts has been reported for various pyridine derivatives. mdpi.com

The basicity of the pyridine nitrogen allows it to act as a ligand, coordinating with metal ions. vulcanchem.com This property is exploited in the synthesis of metal complexes with potential applications in catalysis. For example, palladium (II) complexes with ligands containing a (pyridin-2-yl)methyl-aniline structure have been synthesized and studied for their substitution reactions. researchgate.net The coordination of the pyridine nitrogen to a metal center can influence the reactivity of the entire molecule. vulcanchem.com

The reactivity of the pyridine nitrogen can be influenced by substituents on both the pyridine and aniline rings. Electron-donating groups on the aniline ring can increase the electron density of the pyridine nitrogen, enhancing its basicity and nucleophilicity. Conversely, electron-withdrawing groups would have the opposite effect.

Ether Linkage Reactivity and Stability

Chemical Stability and Potential Cleavage Pathways of the C-O-C Linkage

Diaryl ether bonds are generally considered chemically stable due to the strength of the sp² C-O bond. evitachem.com However, under certain conditions, this linkage can be cleaved. Cleavage of diaryl ethers can be achieved through various methods, including reductive or oxidative processes.

Recent research has explored electrochemical methods for the cleavage of diaryl ether C-O bonds. rsc.org One such method involves an electrooxidative dearomatization pathway that facilitates nucleophilic aromatic substitution (SNAr) at the ether linkage. rsc.org This approach offers a mild and selective way to functionalize the aromatic rings by breaking the C-O bond. rsc.org

Palladium-catalyzed cross-coupling reactions have also been employed to cleave diaryl ether linkages and form new C-N or C-C bonds. researchgate.net For instance, the reaction of diaryl ether models with amines in the presence of a palladium catalyst and a reducing agent like sodium borohydride (B1222165) can lead to the cleavage of the C-O bond and the formation of valuable N-containing derivatives. researchgate.net

The stability of the ether linkage can also be influenced by the electronic nature of the attached aromatic rings. Electron-withdrawing groups on either ring can make the ether carbon more susceptible to nucleophilic attack, potentially facilitating cleavage.

Derivatization Strategies for Novel Compound Synthesis

The structural backbone of this compound provides a versatile platform for the synthesis of a wide array of novel compounds through various derivatization strategies. These strategies often target the reactive sites of the molecule—the amino group, the pyridine nitrogen, and the aromatic rings—to build more complex structures.

Formation of Fused Polycyclic Heterocyclic Systems

A significant derivatization strategy involves using this compound as a precursor for the synthesis of fused polycyclic heterocyclic systems. These complex structures are of great interest in medicinal chemistry and materials science.

One common approach is through cyclization reactions that involve the aniline amino group and a suitably positioned reactive group. For example, anilines can react with aldehydes and 1,3-dicarbonyl compounds in one-pot reactions to form fused quinoline (B57606) systems, such as pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones. nih.gov The aniline moiety can also participate in transition metal-catalyzed cascade reactions, involving C-H activation and cyclization, to generate substituted quinolines. rsc.org

Another strategy involves intramolecular cyclization. For instance, o-alkynylanilines can undergo gold-catalyzed cyclization to form indoles. beilstein-journals.org While this compound itself is not an o-alkynylaniline, derivatization to introduce an alkyne group ortho to the amino group could enable such cyclizations.

The synthesis of triazole-fused heterocycles is another area of exploration. This can be achieved through intramolecular [3 + 2] annulation of precursors derived from anilines. beilstein-journals.org For example, an aniline can be converted into an azide, which then undergoes a cycloaddition with an alkyne to form a triazole ring fused to another ring system.

The table below summarizes some reactions used to form fused heterocyclic systems from aniline derivatives.

| Reaction Type | Reactants | Product Type | Catalyst/Reagent | Reference |

| One-pot cyclization | Aniline, Aldehyde, Barbituric acid | Pyrimido[4,5-b]quinolinedione | - | nih.gov |

| Cascade reaction | Aniline, Ketone, Paraformaldehyde | Substituted quinoline | Co(III) | rsc.org |

| Domino cyclization | 2-(Phenylethynyl)aniline | 2-Phenylindole | AuCl / NaAuCl₄ | beilstein-journals.org |

| Intramolecular [3+2] annulation | o-Alkynylated p-quinone methides, TMSN₃ | 1,2,3-Triazole-fused tricyclic heterocycles | CuOTf | beilstein-journals.org |

Introduction of Diverse Chemical Functional Groups

Beyond forming fused rings, various chemical functional groups can be introduced onto the this compound scaffold to modify its properties.

The primary aromatic amine (-NH₂) group is a key site for functionalization. It can undergo a wide range of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy to introduce carbonyl-containing moieties.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. mdpi.com For example, N-alkylation of aniline derivatives with ethyl bromoacetate (B1195939) has been reported. mdpi.com

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be converted to a variety of other functional groups (e.g., -OH, -CN, -halogens). compliancecosmos.org

Formation of Schiff bases: Condensation with aldehydes or ketones to form imines. grafiati.com

The aromatic rings of both the aniline and pyridine moieties are susceptible to electrophilic substitution, allowing for the introduction of groups like nitro (-NO₂), halogen (-X), and sulfonyl (-SO₃H) groups, provided the reaction conditions are controlled to manage regioselectivity. The existing substituents (the amino group and the ether linkage) will direct the position of incoming electrophiles.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for introducing new carbon-carbon and carbon-nitrogen bonds. acs.org These reactions can be used to attach aryl, heteroaryl, or alkyl groups to the aromatic rings, significantly increasing molecular diversity. For instance, the Buchwald-Hartwig amination is widely used for the formation of C-N bonds between aryl halides and amines. acs.org

The table below provides examples of reactions for introducing functional groups onto aniline and pyridine derivatives.

| Reaction Type | Functional Group Introduced | Reagents | Reference |

| Acylation | Amide | Acyl chloride/anhydride | - |

| Alkylation | Secondary/Tertiary amine | Alkyl halide | mdpi.com |

| Diazotization | Diazonium salt (versatile intermediate) | Nitrous acid | compliancecosmos.org |

| Schiff base formation | Imine | Aldehyde/Ketone | grafiati.com |

| Buchwald-Hartwig Amination | Aryl/Heteroaryl amine | Aryl halide, Pd catalyst, base | acs.org |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 Pyridin 4 Yloxy Aniline

Mass Spectrometry (MS) Techniques

Analysis of Electrospray Ionization (ESI) and Electron Impact (EI) Fragmentation Patterns

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the fragmentation pathways of organic molecules. Both Electrospray Ionization (ESI) and Electron Impact (EI) are valuable methods for analyzing 2-(Pyridin-4-yloxy)aniline, providing complementary information.

Under Electrospray Ionization (ESI) , a soft ionization technique, the protonated molecule [M+H]⁺ is typically the most prominent peak observed in the positive ion mode. For this compound (molar mass: 186.21 g/mol ), this would correspond to an ion at m/z 187. Subsequent fragmentation (MS/MS) of this precursor ion would likely proceed via cleavage of the most labile bonds. The ether linkage (C-O) is a primary site for fragmentation. This cleavage can result in two main fragmentation pathways:

Formation of a pyridin-4-ol fragment (m/z 95) or its corresponding pyridinium (B92312) ion.

Formation of an aminophenoxy radical cation or a related fragment.

In studies of similar, more complex diaryl ether systems, fragmentation predominantly occurs at the ether bond, leading to the generation of ions derived from the pyridine (B92270) and aniline (B41778) moieties. For instance, in a related substituted compound, 4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline, the primary fragmentation observed in ESI-MS is the cleavage at the ether bond.

Electron Impact (EI) ionization is a higher-energy technique that results in more extensive fragmentation, providing a detailed "fingerprint" of the molecule. The molecular ion peak (M⁺) at m/z 186 would be expected, though its intensity may vary. The fragmentation pattern would be characterized by cleavages that generate stable ions and neutral losses. Key fragmentation processes for pyridyl-aryl ethers under EI include:

α-Cleavage: The most common fragmentation pathway involves the cleavage of the C-O ether bond. This can lead to the formation of a pyridyloxy cation (m/z 94) or an aniline-derived radical cation.

Rearrangement Reactions: Hydrogen rearrangements can lead to the formation of characteristic fragment ions.

Ring Fragmentation: Fragmentation of the pyridine or aniline rings can occur, although these are typically less favored pathways.

The fragmentation patterns of 2- and 4-(2-furyl)pyridines under electron impact have been shown to be influenced by the position of the substituent, allowing for the differentiation of isomers. nist.gov A similar differentiation would be expected for isomers of pyridyloxyanilines.

Table 1: Predicted Major Fragment Ions for this compound in Mass Spectrometry

| Ionization Mode | m/z (Proposed) | Proposed Fragment Identity | Notes |

| ESI | 187 | [M+H]⁺ | Protonated molecular ion |

| ESI/EI | 95 | [C₅H₅NO+H]⁺ | Protonated Pyridin-4-ol or related fragment |

| EI | 186 | [M]⁺ | Molecular ion |

| EI | 94 | [C₅H₄NO]⁺ | Pyridyloxy cation from C-O bond cleavage |

| EI | 93 | [C₆H₅NH₂]⁺ | Aniline radical cation from C-O bond cleavage and rearrangement |

| EI | 78 | [C₅H₄N]⁺ | Pyridyl cation from loss of oxygen |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is instrumental in identifying the functional groups and providing a molecular fingerprint of this compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its bonds. The resulting spectrum is a plot of absorbance versus wavenumber and is highly characteristic of the molecule's functional groups. For this compound, the key functional groups are the primary amine (-NH₂), the ether linkage (C-O-C), and the two aromatic rings (phenyl and pyridyl).

The expected characteristic absorption bands are:

N-H Stretching: The primary amine group will exhibit two distinct bands in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. In related aniline derivatives, these bands are clearly observed.

C-H Aromatic Stretching: The C-H stretching vibrations of the aromatic rings typically appear as a group of weak to medium bands just above 3000 cm⁻¹.

C=C and C=N Aromatic Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) and pyridine rings, and the carbon-nitrogen bonds in the pyridine ring, give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region.

C-O-C Ether Stretching: The asymmetric stretching of the C-O-C ether linkage is a strong, characteristic band typically found in the 1200-1250 cm⁻¹ range. The symmetric stretch is often weaker and appears at a lower frequency.

C-N Stretching: The stretching vibration of the aryl C-N bond is expected in the 1250-1350 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group usually appears as a medium to strong band around 1600-1630 cm⁻¹, potentially overlapping with the aromatic ring stretches.

C-H Out-of-Plane Bending: The substitution patterns on the aromatic rings can be inferred from the strong bands in the 690-900 cm⁻¹ region.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| 3450, 3360 | Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100-3000 | Stretch | Aromatic C-H |

| 1620-1580 | Scissoring | Primary Amine (-NH₂) |

| 1605-1450 | Stretch | Aromatic C=C and C=N |

| 1320-1250 | Stretch | Aromatic C-N |

| 1240-1200 | Asymmetric Stretch | Aryl Ether (C-O-C) |

| 900-690 | Out-of-Plane Bend | Aromatic C-H |

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations, making it excellent for fingerprinting the skeletal structure of the aromatic rings.

Key features expected in the Raman spectrum of this compound include:

Ring Breathing Modes: The symmetric "breathing" vibrations of the pyridine and benzene rings will produce strong, sharp bands that are highly characteristic. For aniline, a strong band associated with the trigonal ring breathing mode is typically observed.

C-H Bending: In-plane C-H bending modes of the aromatic rings are expected in the 1000-1300 cm⁻¹ range. researchgate.net

Symmetric Ether Stretch: The symmetric C-O-C stretch, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum.

Substituent-Sensitive Bands: The vibrations associated with the C-O and C-N bonds linking the rings to the substituent groups will also be present.

The combination of FT-IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and offering a unique fingerprint for identification. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict and assign the vibrational modes observed in experimental spectra. researchgate.netmdpi.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Electronic Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems. The spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic rings and n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms.

The molecule consists of two chromophores, the aniline moiety and the pyridine ring, linked by an ether oxygen. The oxygen atom's lone pairs can participate in conjugation with both aromatic systems, influencing the energy of the electronic transitions. The spectrum is expected to show multiple absorption bands:

High-Energy Bands: Transitions localized primarily on the benzene ring (E₂ band) and the pyridine ring are expected in the far-UV region (around 200-220 nm).

Lower-Energy Bands: Charge-transfer transitions and transitions across the conjugated system (B-bands) will appear at longer wavelengths, likely in the 250-300 nm range. The presence of the amino group (an auxochrome) on the phenyl ring will cause a bathochromic (red) shift of these bands compared to unsubstituted phenyl ether.

The degree of conjugation between the two rings is dependent on the molecular geometry, specifically the torsional angle of the C-O-C bridge. A more planar conformation would lead to greater orbital overlap and a shift of the absorption maximum (λ_max) to a longer wavelength. The solvent polarity can also influence the position of the absorption bands due to differential stabilization of the ground and excited states.

X-ray Diffraction Studies

A successful X-ray diffraction study on this compound would provide precise data on:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles, including the crucial angle of the C-O-C ether linkage and the relative orientation of the two aromatic rings.

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions such as hydrogen bonding (involving the -NH₂ group and the pyridine nitrogen), π-π stacking between the aromatic rings, and van der Waals forces. The N-H protons of the aniline group can act as hydrogen bond donors, while the pyridine nitrogen and the ether oxygen can act as acceptors.

Planarity: The degree of planarity of the pyridine and aniline rings can be accurately determined.

This information is invaluable for understanding the structure-property relationships of the molecule and for validating computational models. osti.gov

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While a specific single crystal structure for this compound is not publicly available in crystallographic databases as of this writing, the methodology can be illustrated with data from a closely related analogue, 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline. nih.gov For such an analysis, a suitable single crystal is grown, typically by slow evaporation of a solvent, and mounted on a diffractometer. The crystal is then irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected and analyzed to solve the structure.

The type of data obtained from such an experiment is detailed and precise, as shown in the table below, which presents the crystallographic data for the aforementioned analogue. nih.gov This data allows for the complete reconstruction of the molecular and crystal structure.

Table 1: Example of Single Crystal X-ray Diffraction Data for an Analogue, 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₄N₄O |

| Molecular Weight | 278.31 g/mol |

| Temperature | 293 K |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.5800 (17) Å |

| b | 20.360 (4) Å |

| c | 8.0780 (16) Å |

| α | 90° |

| β | 98.29 (3)° |

| γ | 90° |

| Volume | 1395.5 (5) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.323 Mg/m³ |

This data is for an analogue compound and serves as an illustration of the parameters obtained from a single crystal XRD experiment.

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a critical tool for the characterization of bulk crystalline materials. It is particularly important for identifying the crystalline form of a compound and for detecting the presence of different polymorphs—crystalline structures of the same compound that can exhibit different physical properties.

In a typical PXRD experiment, a powdered sample is exposed to a monochromatic X-ray beam, and the intensity of the scattered radiation is measured as a function of the scattering angle (2θ). The resulting diffractogram is a unique fingerprint of the crystalline phase.

For this compound, PXRD would be used to confirm the identity of the synthesized bulk material by comparing its diffraction pattern to a calculated pattern from single-crystal data or a standard reference. Furthermore, it is the primary technique for investigating polymorphism. Different polymorphs will produce distinct PXRD patterns. By analyzing samples prepared under various crystallization conditions (e.g., different solvents, temperatures), one can identify and characterize any existing polymorphic forms.

The table below illustrates the type of data generated in a PXRD analysis, showing characteristic peaks for a hypothetical crystalline form.

Table 2: Illustrative Powder X-ray Diffraction Peak Data

| Position (°2θ) | Intensity (%) |

|---|---|

| 9.86 | 100 |

| 13.30 | 75 |

| 16.86 | 85 |

| 19.60 | 60 |

| 21.50 | 90 |

This data is illustrative. Specific peak positions and intensities are unique to a particular crystalline phase.

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatographic methods are indispensable for both the purification of this compound after synthesis and the accurate assessment of its purity. These techniques separate the target compound from unreacted starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile compounds like this compound. For analytical purposes, HPLC is used to determine the purity of a sample by separating it into its individual components. The area of the peak corresponding to the target compound relative to the total area of all peaks provides a quantitative measure of purity.

Because compounds like aniline and pyridine derivatives are polar, reversed-phase HPLC is a common and effective method. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is achieved by a gradient elution, where the composition of the mobile phase is changed over time to elute compounds with varying polarities.

Table 3: Typical Analytical HPLC Method Parameters for Aniline Derivatives

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium (B1175870) Acetate buffer |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | e.g., 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at a specific wavelength (e.g., 254 nm) |

| Retention Time | Compound-specific, determined by analysis |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns with smaller particle sizes (typically less than 2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC. These advantages make UPLC an ideal choice for high-throughput purity screening and detailed analysis of complex mixtures.

The principles of separation are the same as in HPLC, but the instrumentation is designed to handle the higher back-pressures generated by the densely packed columns. A UPLC method for this compound would provide a more precise purity assessment in a fraction of the time required for an HPLC run.

Table 4: Representative UPLC Method Parameters

| Parameter | Description |

|---|---|

| Column | UPLC BEH C18 (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 10% B to 90% B over 4 minutes |

| Flow Rate | 0.6 mL/min |

| Detection | UV-Vis or Mass Spectrometry (MS) |

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, molecules with polar functional groups, such as the amine group in this compound, are often not sufficiently volatile or may exhibit poor chromatographic behavior (e.g., peak tailing) on standard GC columns.

To overcome this limitation, a derivatization step is often employed. This involves chemically modifying the analyte to create a more volatile and less polar derivative. For aniline derivatives, a common approach is acylation. For instance, reacting the aniline with ethyl chloroformate (ECF) converts the polar -NH₂ group into a less polar ethyl carbamate (B1207046) derivative, which is more amenable to GC analysis. This allows for the sensitive detection and quantification of the parent compound.

Table 5: Example GC Method for Analysis of an Aniline Derivative

| Parameter | Description |

|---|---|

| Derivatization Agent | Ethyl Chloroformate (ECF) |

| Column | DB-5 (e.g., 30 m x 0.32 mm, 0.25 µm film thickness) |

| Carrier Gas | Nitrogen or Helium |

| Temperature Program | e.g., Initial 90°C, ramp at 10°C/min to 200°C, hold for 7 min |

| Injector Temperature | 250°C |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |

Computational Chemistry and Theoretical Investigations of 2 Pyridin 4 Yloxy Aniline

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting the properties of 2-(Pyridin-4-yloxy)aniline. These methods, rooted in the principles of quantum mechanics, provide a detailed description of the molecule's behavior.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For compounds similar to this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves finding the minimum energy conformation of the molecule.

In a typical DFT study on a related compound, 4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline, geometry optimization was performed to establish key structural parameters. Such calculations for this compound would similarly yield crucial data on bond lengths, bond angles, and dihedral angles, providing a precise model of its structure. The total energy calculated through DFT is a key indicator of the molecule's stability.

Selection and Evaluation of Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules like this compound, a variety of functionals and basis sets are commonly evaluated to find the best combination that reproduces experimental data.

Commonly used hybrid functionals include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and PBE (Perdew-Burke-Ernzerhof). sci-hub.searxiv.org The B3LYP functional, for instance, has been successfully used in the study of various aniline (B41778) derivatives. Basis sets, which are sets of mathematical functions used to build molecular orbitals, also play a critical role. Pople-style basis sets, such as 6-311++G(d,p), are frequently employed as they provide a good balance between accuracy and computational cost for molecules of this size. tandfonline.comresearchgate.net The selection of an appropriate basis set, often one that includes diffuse and polarization functions, is crucial for accurately describing the electronic distribution, especially in molecules with heteroatoms and aromatic systems. tandfonline.comresearchgate.net

Table 1: Commonly Used Functionals and Basis Sets in DFT Calculations for Similar Aromatic Compounds This table is representative of methods used for analogous compounds and not specific to this compound.

| Functional | Basis Set | Typical Application | Reference |

|---|---|---|---|

| B3LYP | 6-311+G(d,p) | Geometry optimization and electronic properties of substituted anilines. | |

| PBE | aug-cc-pVDZ | Investigating weak interactions in nitroaniline derivatives. | scispace.com |

| BPV86 | 6-311G(d,p) | Stable conformer and vibrational frequency calculations. | sci-hub.se |

| GGA-PBE | 6-311G(d,p) | NLO properties and molecular electrostatic potential analysis. | sci-hub.se |

Theoretical Prediction of Spectroscopic Parameters

DFT calculations are also invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.gov Theoretical predictions of 1H and 13C NMR spectra for related aniline derivatives have shown good agreement with experimental findings. nih.govnih.gov

IR Frequencies: Theoretical infrared (IR) spectra can be computed by calculating the vibrational frequencies of the optimized molecular structure. These calculated frequencies often correspond well with experimental FT-IR spectra, aiding in the assignment of vibrational modes. nih.gov For instance, in a study of a similar compound, characteristic vibrational bands for N-H and C-O-C stretching were identified and assigned based on theoretical calculations.

UV-Vis Frequencies: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov This approach can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are crucial for understanding the photophysical properties of the molecule.

Table 2: Representative Theoretically Predicted Spectroscopic Data for an Analogous Compound (4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline) This data is for an analogous compound and serves as an illustrative example.

| Spectroscopic Technique | Predicted Parameter | Value | Reference |

|---|---|---|---|

| 1H NMR | Chemical Shift (Aniline H-3/H-5) | 6.85 ppm (d, J = 8.8 Hz) | |

| 13C NMR | Chemical Shift (C-O ether) | 155.2 ppm | |

| IR | N-H stretching | 3360, 3450 cm-1 | |

| UV-Vis (TD-DFT) | λmax | ~340 nm (quinoline π→π*) | tandfonline.com |

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies provide a dynamic perspective on the behavior of this compound, complementing the static picture from quantum chemical calculations.

Conformational Analysis and Potential Energy Surface (PES) Scanning

The flexibility of the ether linkage in this compound allows for multiple conformations. Conformational analysis is therefore essential to identify the most stable spatial arrangements of the molecule. This is often achieved by performing a Potential Energy Surface (PES) scan. ncsu.edu A relaxed PES scan involves systematically changing specific dihedral angles (for example, the C-O-C-C angle) and performing a geometry optimization at each step to map out the energy landscape. uni-muenchen.de This process helps in identifying the global energy minimum and other low-energy conformers, which are likely to be present under experimental conditions. Such studies have been performed on similar bicyclic aromatic compounds to understand their conformational preferences. dergipark.org.tr

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more prone to chemical reactions. For a related compound, 4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline, the HOMO-LUMO gap was calculated to be 4.8 eV.

Orbital Contributions: The spatial distribution of the HOMO and LUMO provides insights into the reactive sites of the molecule. Typically, the HOMO is localized on electron-rich regions and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is found in electron-deficient areas and relates to the molecule's capacity to accept electrons (electrophilicity). In studies of similar pyridin-yloxy-aniline structures, the HOMO is often localized on the aniline ring and the ether oxygen, while the LUMO is centered on the pyridine (B92270) ring. This distribution suggests that the aniline moiety is the primary site for electrophilic attack, while the pyridine ring is susceptible to nucleophilic attack.

Table 3: Representative Frontier Molecular Orbital Data for an Analogous Compound This data is illustrative and based on findings for similar compounds.

| Parameter | Description | Typical Finding for Analogous Compounds | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Localized on the aniline ring and ether oxygen | |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Centered on the pyridine ring | |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical stability and reactivity | A smaller gap suggests higher reactivity | nih.gov |

Analysis of Charge Distribution (e.g., AIM Charges, Molecular Electrostatic Potentials)

The Atoms in Molecules (AIM) theory can provide a quantitative description of the bonding and charge distribution within a molecule. nih.gov This analysis can reveal the nature of intramolecular and intermolecular interactions, such as hydrogen bonds, that stabilize the conformation of the molecule and its complex with a receptor. nih.gov For heterocyclic compounds like this compound derivatives, AIM can precisely characterize the strength of interactions involving the heteroatoms.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR studies are pivotal in medicinal chemistry for developing mathematical models that relate the chemical structure of a series of compounds to their biological activity. For derivatives of this compound, particularly those investigated as c-Met kinase inhibitors, several QSAR methodologies have been employed to guide the design of more potent analogs. nih.govtandfonline.com

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. In a study on pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors, which share a similar structural framework, a CoMFA model was developed based on a docking-based alignment. This model yielded a cross-validated correlation coefficient (q²) of 0.692 and a non-cross-validated correlation coefficient (r²) of 0.912, indicating a robust and predictive model. The steric and electrostatic fields contributed 54.1% and 45.9%, respectively, to the model, highlighting the importance of both shape and electronic properties for inhibitory activity.

Comparative Molecular Similarity Analysis (CoMSIA)

CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, can also consider hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. A study on a series of 103 c-Met kinase inhibitors, including derivatives of 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, developed a predictive CoMSIA model. nih.govtandfonline.com The best model incorporated steric, electrostatic, hydrophobic, and hydrogen bond donor fields, achieving a q² of 0.654 with six components. nih.govtandfonline.com This suggests that a combination of these physicochemical properties is crucial for the inhibitory potency of these compounds.

| QSAR Model | q² | r² | SEE | F-value | Field Contributions |

| CoMSIA | 0.654 | 0.893 | 0.359 | 102.463 | Steric, Electrostatic, Hydrophobic, H-bond Donor |

Table 1: Statistical results of the best CoMSIA model for a series of c-Met kinase inhibitors including this compound derivatives. nih.govtandfonline.com

Multiple Linear Regression (MLR) and Topological Descriptor-Based Models

In the same study of c-Met kinase inhibitors, an MLR model was also developed using topological vectors as descriptors. nih.govtandfonline.com This approach provides a different perspective by using 2D descriptors that encode information about the molecular topology. The best MLR model included 2D-autocorrelation descriptors, GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) descriptors, fragment-based polar surface area (PSA), and MlogP. nih.govtandfonline.com This model demonstrated good statistical significance, validating the importance of these topological and physicochemical properties in determining the biological activity.

Molecular Docking Studies (focused on theoretical interaction analysis)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For derivatives of this compound, docking studies have been crucial in understanding their binding modes within the c-Met kinase active site. nih.govtandfonline.comtandfonline.com

In a study of 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline derivatives, docking simulations revealed that these inhibitors occupy the ATP-binding pocket of c-Met kinase. nih.govtandfonline.com Key interactions observed include:

Hydrogen Bonding: The pyridine nitrogen and the aniline nitrogen are often involved in hydrogen bonds with key residues in the hinge region of the kinase, such as Met1160.

Hydrophobic Interactions: The aromatic rings of the scaffold typically engage in hydrophobic interactions with residues like Tyr1230, Phe1223, and Phe1134. tandfonline.com

These docking studies provide a rational basis for the structure-activity relationships observed and guide the design of new derivatives with improved binding affinity. nih.govtandfonline.comtandfonline.com

| Interacting Residue | Type of Interaction |

| Met1160 | Hydrogen Bond |

| Tyr1230 | Hydrophobic (π-π stacking) |

| Phe1223 | Hydrophobic (π-π stacking) |

| Phe1134 | Hydrophobic (π-π stacking) |

| Asp1222 | Hydrogen Bond |

| Val1092 | Hydrophobic |

| Ala1108 | Hydrophobic |

Table 2: Summary of key molecular interactions of this compound derivatives in the c-Met kinase active site as identified by molecular docking studies. nih.govtandfonline.comtandfonline.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While QSAR and docking provide static pictures of ligand-receptor interactions, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time. MD simulations can be used to assess the stability of the ligand in the binding pocket and to analyze the fluctuations of both the ligand and the protein residues.

In a study of pyrrolo[2,3-b]pyridine derivatives as c-Met inhibitors, a 100 ns MD simulation was performed on a newly designed, highly potent compound complexed with c-Met kinase. tandfonline.com The simulation revealed that the complex was stable throughout the simulation time, with the ligand maintaining its key interactions within the active site. The root-mean-square deviation (RMSD) of the complex remained low, indicating structural stability. Furthermore, binding free energy calculations using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method can be employed to estimate the binding affinity, which often correlates well with experimental data. nih.govplos.org

Applications of 2 Pyridin 4 Yloxy Aniline in Chemical Sciences

Role as a Ligand in Coordination Chemistry and Metal Complexation

2-(Pyridin-4-yloxy)aniline is a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. Its structure features two primary coordination sites: the nitrogen atom of the pyridine (B92270) ring and the amino group (-NH2) on the aniline (B41778) ring. This dual functionality allows it to act as a chelating ligand, binding to a metal center through both nitrogen atoms.

The pyridine nitrogen is a common coordination site for metals, while the amino group can also participate in coordination, although its involvement is not always guaranteed. The specific coordination mode can be influenced by factors such as the metal ion, the solvent system, and the presence of other ligands. For instance, in some complexes, the amino functionality may not be directly involved in metal coordination but instead plays a crucial role in the intermolecular arrangement through hydrogen bonding. researchgate.net

Research has shown that ligands with similar pyridyl and amino functionalities can form complexes with metals like copper(II), cobalt(II), nickel(II), and zinc(II). researchgate.netmdpi.com The resulting metal complexes can exhibit various geometries, including octahedral and square planar, depending on the coordination number and the nature of the metal ion. researchgate.net The study of these complexes is important for understanding their potential applications in areas such as catalysis and materials science. smolecule.com

Coordination Complex Data

| Metal Ion | Potential Geometry | Reference |

|---|---|---|

| Copper(II) | Octahedral, Square Planar | researchgate.net, |

| Cobalt(II) | Octahedral | researchgate.net, mdpi.com |

| Nickel(II) | Octahedral | researchgate.net |

| Zinc(II) | --- | jmchemsci.com |

Precursor for Advanced Organic Materials Synthesis (non-biological applications)

The unique structural characteristics of this compound make it a valuable precursor for the synthesis of advanced organic materials. The presence of both a pyridine ring and an aniline moiety allows for a range of chemical modifications and polymerization reactions. These properties are being explored for the development of novel materials with specific electronic and optical properties.

The aromatic rings in the molecule can participate in π-π stacking interactions, which can influence the self-assembly and organization of molecules into well-defined structures. This is a key aspect in the design of functional materials. While specific research on this compound in materials science is still emerging, related compounds have been investigated for their potential in creating new polymers and dyes. For example, derivatives of similar aromatic amines serve as building blocks for synthesizing more complex organic molecules that may find use in materials science. smolecule.com

Applications in Catalysis (e.g., organocatalysis, transition metal-catalyzed reactions)

This compound and its derivatives have shown potential in the field of catalysis, both as organocatalysts and as ligands in transition metal-catalyzed reactions.

Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The amine group in this compound can act as a Brønsted base or a Lewis base, a common feature in many organocatalysts. nih.govresearchgate.net While direct applications of this compound as an organocatalyst are not extensively documented, its structural motifs are present in established catalyst families. For instance, cinchona alkaloids, which are widely used organocatalysts, feature a quinoline (B57606) core, a related aza-heterocycle. nih.gov These catalysts are effective in a variety of asymmetric reactions. beilstein-journals.org

Transition Metal-Catalyzed Reactions: In transition metal catalysis, this compound can serve as a ligand, coordinating to a metal center and influencing its catalytic activity. The pyridine and aniline nitrogens can bind to metals like palladium, rhodium, and iridium, which are commonly used in cross-coupling and hydrogenation reactions. mdpi.comacs.orgeie.gr For example, palladium-catalyzed C-N cross-coupling reactions are a powerful tool for synthesizing complex molecules, including nitrogen-containing heterocycles. acs.org The nature of the ligand is critical in these reactions, affecting yield, selectivity, and catalyst stability. The bidentate nature of this compound could be advantageous in stabilizing the metal catalyst and promoting the desired transformation.

Utility in the Synthesis of Complex Polycyclic Aza-Heterocycles

This compound serves as a valuable building block for the synthesis of complex polycyclic aza-heterocycles, which are important scaffolds in medicinal chemistry and materials science. The presence of the reactive amino group and the pyridine ring allows for various cyclization strategies to construct fused heterocyclic systems.

One common approach is the use of electrophilic cyclization reactions. For example, derivatives of N-(2-alkynyl)anilines can undergo 6-endo-dig cyclization to form substituted quinolines. nih.gov This type of reaction, when applied to derivatives of this compound, could lead to the formation of novel pyridyl-substituted quinolines. Various electrophiles, such as iodine monochloride (ICl), can be used to initiate the cyclization. nih.gov